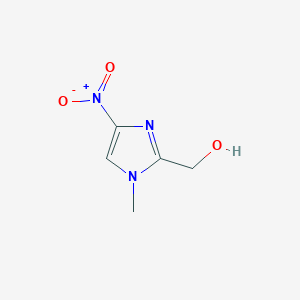![molecular formula C8H7N3 B12969418 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure, which includes a pyridine ring fused to a pyrrole ring. The presence of a nitrile group at the 5-position of the pyridine ring adds to its chemical versatility and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted aldehydes and amines can be reacted to form intermediate compounds, which are then cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce amines or other reduced derivatives .
Applications De Recherche Scientifique
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It has shown promise as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific structural features, such as the fused pyridine and pyrrole rings and the presence of a nitrile group. These features contribute to its distinct chemical reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C8H7N3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-2,10H,3-4H2 |
Clé InChI |
NZUVFSMYLSHAMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1N=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)

![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)



![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)



